molecular formula C12H16N2O B7472189 1-(Cyclopropylmethyl)-3-(4-methylphenyl)urea

1-(Cyclopropylmethyl)-3-(4-methylphenyl)urea

Cat. No. B7472189
M. Wt: 204.27 g/mol
InChI Key: BHCFXSYUUNTFCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Cyclopropylmethyl)-3-(4-methylphenyl)urea, also known as CP-47,497, is a synthetic cannabinoid that was first synthesized in the 1980s. It is a potent agonist of the cannabinoid receptors, which are located in the brain and throughout the body. CP-47,497 has been used in scientific research to study the effects of cannabinoids on the body and to develop new treatments for various medical conditions.

Mechanism of Action

1-(Cyclopropylmethyl)-3-(4-methylphenyl)urea is a potent agonist of the cannabinoid receptors, which are located in the brain and throughout the body. When 1-(Cyclopropylmethyl)-3-(4-methylphenyl)urea binds to these receptors, it activates them, leading to a range of effects on the body. These effects include the modulation of pain and inflammation, the regulation of mood and appetite, and the modulation of the immune system.
Biochemical and Physiological Effects:
1-(Cyclopropylmethyl)-3-(4-methylphenyl)urea has a range of biochemical and physiological effects on the body. It has been shown to modulate the release of neurotransmitters, including dopamine, serotonin, and GABA. It has also been shown to modulate the activity of various enzymes and signaling pathways, including the MAPK/ERK pathway and the NF-kB pathway. 1-(Cyclopropylmethyl)-3-(4-methylphenyl)urea has also been shown to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

1-(Cyclopropylmethyl)-3-(4-methylphenyl)urea has several advantages for use in lab experiments. It is a potent agonist of the cannabinoid receptors, which makes it useful for studying the effects of cannabinoids on the body. It is also relatively easy to synthesize, which makes it readily available for use in experiments. However, 1-(Cyclopropylmethyl)-3-(4-methylphenyl)urea also has some limitations. It is highly lipophilic, which makes it difficult to dissolve in water-based solutions. It is also relatively unstable, which makes it difficult to store for long periods of time.

Future Directions

There are several future directions for research on 1-(Cyclopropylmethyl)-3-(4-methylphenyl)urea. One area of research is the development of new treatments for medical conditions, including pain, inflammation, and anxiety. Another area of research is the development of new synthetic cannabinoids that are more stable and have fewer side effects than 1-(Cyclopropylmethyl)-3-(4-methylphenyl)urea. Finally, research is needed to better understand the mechanisms of action of cannabinoids and their effects on the body, which could lead to new treatments for a range of medical conditions.

Synthesis Methods

The synthesis of 1-(Cyclopropylmethyl)-3-(4-methylphenyl)urea involves several steps, including the reaction of cyclopropylmethylamine with 4-methylbenzoyl chloride to form the corresponding amide. This amide is then treated with phosgene to form the corresponding isocyanate, which is then reacted with urea to form 1-(Cyclopropylmethyl)-3-(4-methylphenyl)urea.

Scientific Research Applications

1-(Cyclopropylmethyl)-3-(4-methylphenyl)urea has been extensively used in scientific research to study the effects of cannabinoids on the body. It has been used to study the mechanisms of action of cannabinoids, including their effects on the endocannabinoid system and the brain. 1-(Cyclopropylmethyl)-3-(4-methylphenyl)urea has also been used to develop new treatments for various medical conditions, including pain, inflammation, and anxiety.

properties

IUPAC Name

1-(cyclopropylmethyl)-3-(4-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-9-2-6-11(7-3-9)14-12(15)13-8-10-4-5-10/h2-3,6-7,10H,4-5,8H2,1H3,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHCFXSYUUNTFCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NCC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Cyclopropylmethyl)-3-(4-methylphenyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.